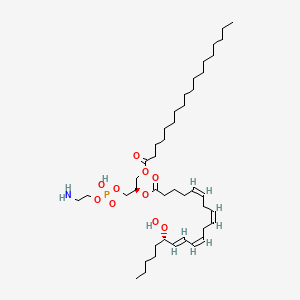

18:0/15-HpETE-PE

Vue d'ensemble

Description

1-Stéaroyl-2-15(S)-HpETE-sn-glycéro-3-PE est un phospholipide qui contient de l'acide stéarique en position sn-1 et de l'acide 15(S)-hydroperoxyéicosatétraénoïque en position sn-2. Ce composé est un membre de la famille des phospholipides oxydés et est connu pour son rôle dans divers processus biologiques, notamment l'inflammation et la signalisation cellulaire.

Applications De Recherche Scientifique

1-Stearoyl-2-15(S)-HpETE-sn-glycero-3-PE has several scientific research applications:

Chemistry: It is used as a model compound to study lipid oxidation and the role of oxidized phospholipids in chemical reactions.

Biology: The compound is studied for its role in cell signaling, inflammation, and apoptosis. It is known to modulate the activity of various enzymes and receptors involved in these processes.

Medicine: Research focuses on its potential therapeutic applications in inflammatory diseases, cardiovascular diseases, and cancer. The compound’s ability to modulate immune responses makes it a candidate for drug development.

Mécanisme D'action

Target of Action

The primary target of 18:0/15-HpETE-PE is the enzyme Calcium-independent phospholipase A2β (iPLA2β) . This enzyme plays a crucial role in the regulation of ferroptosis, a type of regulated cell death that is iron-dependent and characterized by the accumulation of lipid hydroperoxides .

Mode of Action

This compound interacts with iPLA2β, which preferentially hydrolyzes peroxidized phospholipids . This interaction results in the elimination of 15-HpETE-PE, a death signal in ferroptosis . By hydrolyzing 15-HpETE-PE, iPLA2β can prevent ferroptosis .

Biochemical Pathways

The action of this compound affects the ferroptosis pathway. Ferroptosis is driven by the accumulation of lipid hydroperoxides, specifically 15-HpETE-PE . The hydrolysis of 15-HpETE-PE by iPLA2β disrupts this pathway, thereby preventing ferroptosis .

Pharmacokinetics

The action of this compound is closely tied to the activity of ipla2β, which is a cytosolic protein that can be stimulated by atp and has catalytic activity in the absence of calcium .

Result of Action

The hydrolysis of 15-HpETE-PE by iPLA2β results in the prevention of ferroptosis . This can have significant implications in various pathological conditions and diseases associated with ferroptosis, such as acute kidney injury, cardiovascular diseases, neurodegenerative diseases, and liver diseases .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of Pseudomonas aeruginosa (PAO1) in the gut can lead to enhanced colonization, causing host cell death and decreased survival of irradiated mice . The pathogenic mechanism of PAO1 includes theft-ferroptosis, which involves curbing the host’s antiferroptotic system and employing bacterial 15-lipoxygenase to generate the proferroptotic signal 15-HpETE-PE .

Analyse Biochimique

Biochemical Properties

18:0/15-HpETE-PE interacts with a variety of enzymes, proteins, and other biomolecules. It is either metabolized to 14,15-leukotriene A4 or reduced to 15(S)-HETE by peroxidases . These interactions play a crucial role in its function in biochemical reactions .

Cellular Effects

This compound has diverse effects on various types of cells and cellular processes. It mediates a number of biological functions including the induction of c-fos and c-jun, and activation of AP-1 . It also inhibits prostacyclin synthesis in porcine aortic microsomes and bovine endothelial cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it can cause the suicide inactivation of porcine 12-LO .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

1-Stéaroyl-2-15(S)-HpETE-sn-glycéro-3-PE est synthétisé par l'oxydation du 1-stéaroyl-2-arachidonoyl-sn-glycéro-3-PE par l'enzyme 15-lipoxygénase. La réaction implique l'incorporation d'oxygène moléculaire dans la partie acide arachidonique, ce qui conduit à la formation du groupe hydroperoxyde en position 15 du carbone .

Méthodes de production industrielle

La production industrielle de 1-Stéaroyl-2-15(S)-HpETE-sn-glycéro-3-PE implique généralement des processus d'oxydation enzymatique. Le substrat, le 1-stéaroyl-2-arachidonoyl-sn-glycéro-3-PE, est incubé avec la 15-lipoxygénase dans des conditions contrôlées pour assurer un rendement élevé et la pureté du produit. La réaction est effectuée dans un système de solvant approprié, tel que l'éthanol, pour faciliter la solubilité des réactifs et des produits .

Analyse Des Réactions Chimiques

Types de réactions

1-Stéaroyl-2-15(S)-HpETE-sn-glycéro-3-PE subit diverses réactions chimiques, notamment :

Oxydation : La réaction principale implique l'oxydation de la partie acide arachidonique par la 15-lipoxygénase pour former le groupe hydroperoxyde.

Réduction : Le groupe hydroperoxyde peut être réduit en groupe hydroxyle dans des conditions spécifiques.

Substitution : Le groupe hydroperoxyde peut participer à des réactions de substitution avec d'autres nucléophiles.

Réactifs et conditions courants

Oxydation : La 15-lipoxygénase et l'oxygène moléculaire sont les principaux réactifs.

Réduction : Des agents réducteurs tels que le borohydrure de sodium peuvent être utilisés.

Substitution : Divers nucléophiles, notamment les thiols et les amines, peuvent réagir avec le groupe hydroperoxyde.

Principaux produits formés

Phospholipides hydroxylés : La réduction du groupe hydroperoxyde conduit à la formation de dérivés hydroxylés.

Phospholipides substitués : Les réactions de substitution donnent différents phospholipides substitués selon le nucléophile utilisé.

Applications de recherche scientifique

1-Stéaroyl-2-15(S)-HpETE-sn-glycéro-3-PE a plusieurs applications de recherche scientifique :

Chimie : Il est utilisé comme composé modèle pour étudier l'oxydation des lipides et le rôle des phospholipides oxydés dans les réactions chimiques.

Biologie : Le composé est étudié pour son rôle dans la signalisation cellulaire, l'inflammation et l'apoptose. Il est connu pour moduler l'activité de diverses enzymes et récepteurs impliqués dans ces processus.

Médecine : La recherche se concentre sur ses applications thérapeutiques potentielles dans les maladies inflammatoires, les maladies cardiovasculaires et le cancer. La capacité du composé à moduler les réponses immunitaires en fait un candidat pour le développement de médicaments.

Mécanisme d'action

1-Stéaroyl-2-15(S)-HpETE-sn-glycéro-3-PE exerce ses effets par le biais de plusieurs mécanismes :

Cibles moléculaires : Le composé interagit avec diverses enzymes, notamment les lipoxygénases et les cyclooxygénases, en modulant leur activité. Il se lie également à des récepteurs spécifiques sur les membranes cellulaires, influençant les voies de signalisation cellulaire.

Voies impliquées : Le composé est impliqué dans la régulation des voies inflammatoires, notamment la voie du facteur nucléaire kappa B (NF-κB) et la voie de la kinase de protéines activée par un mitogène (MAPK).

Comparaison Avec Des Composés Similaires

Composés similaires

1-Stéaroyl-2-15(S)-HpETE-sn-glycéro-3-PC : Structure similaire, mais contient de la phosphatidylcholine au lieu de la phosphatidyléthanolamine.

1-Stéaroyl-2-15(S)-HETE-sn-glycéro-3-PE : Contient un groupe hydroxyle au lieu d'un groupe hydroperoxyde en position 15 du carbone.

Unicité

1-Stéaroyl-2-15(S)-HpETE-sn-glycéro-3-PE est unique en raison de son groupe hydroperoxyde spécifique, qui lui confère une réactivité chimique et une activité biologique distinctes. La capacité de ce composé à moduler les réponses inflammatoires et les voies de signalisation cellulaire le distingue des autres phospholipides similaires .

Propriétés

IUPAC Name |

[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-octadecanoyloxypropan-2-yl] (5Z,8Z,11Z,13E,15S)-15-hydroperoxyicosa-5,8,11,13-tetraenoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H78NO10P/c1-3-5-7-8-9-10-11-12-13-14-17-20-23-26-30-34-42(45)50-38-41(39-52-55(48,49)51-37-36-44)53-43(46)35-31-27-24-21-18-15-16-19-22-25-29-33-40(54-47)32-28-6-4-2/h15-16,21-22,24-25,29,33,40-41,47H,3-14,17-20,23,26-28,30-32,34-39,44H2,1-2H3,(H,48,49)/b16-15-,24-21-,25-22-,33-29+/t40-,41+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILISYDMFRZNALR-AQLFUWFLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCC=CCC=CCC=CC=CC(CCCCC)OO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCN)OC(=O)CCC/C=C\C/C=C\C/C=C\C=C\[C@H](CCCCC)OO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H78NO10P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

800.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]methyl}benzonitrile](/img/structure/B2384188.png)

![3-{4-[4-(4-fluorophenyl)piperazin-1-yl]-4-oxobutyl}-2H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B2384191.png)

![N-(2-ethylphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2384192.png)

![2-(4-(5-chloro-4-methylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)-4H-chromen-4-one](/img/structure/B2384205.png)

![2-[2-[(2-chlorophenyl)methylamino]-2-oxoethyl]sulfanyl-4-oxo-N-(oxolan-2-ylmethyl)-3-prop-2-enylquinazoline-7-carboxamide](/img/structure/B2384206.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(4-(3-methoxyazetidin-1-yl)phenyl)acetamide](/img/structure/B2384209.png)